Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

Description

BenchChem offers high-quality Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-6-16-14-18(28-5)11-12-19(16)17-9-7-15(8-10-17)13-20(21(25)26)24-22(27)29-23(2,3)4/h7-12,14,20H,6,13H2,1-5H3,(H,24,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYVXRZCXKXMCA-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

This technical guide provides an in-depth analysis of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine , a specialized non-canonical amino acid used in the development of peptidomimetics and high-affinity peptide therapeutics.[1][2]

Category: Non-Canonical Amino Acids (Biaryl Alanines) Application: Peptide Drug Discovery (GPCR Ligands, PPI Inhibitors)[1][2]

Part 1: Executive Summary & Structural Analysis[1]

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine is a highly hydrophobic, sterically constrained building block.[1] It belongs to the class of biphenylalanines (Bip) , where the native phenyl ring of phenylalanine is extended by a second aryl ring at the para position.

The defining feature of this molecule is the 2-ethyl substituent on the distal ring. Unlike a flat biphenyl system, this ethyl group introduces significant steric clash with the protons of the proximal phenylalanine ring, forcing the two aromatic rings to twist out of coplanarity. This orthogonality is a critical pharmacophore element, often used to lock peptides into bioactive conformations or to fill deep, hydrophobic pockets in target proteins (e.g., CGRP receptors, GLP-1 receptors).[2]

Chemical Identity

| Property | Detail |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]propanoic acid |

| Chemical Formula | C₂₃H₂₉NO₅ |

| Molecular Weight | ~399.48 g/mol |

| Protecting Group | Boc (tert-butyloxycarbonyl) – Acid labile |

| Chirality | L-configuration (S) |

| Core Motif | Biaryl (Biphenyl) with ortho-substitution twist |

Part 2: Synthetic Route & Manufacturing[1][6][7][8]

The synthesis of this compound relies on the Suzuki-Miyaura Cross-Coupling reaction.[3] This pathway is preferred over linear construction because it preserves the chiral integrity of the L-phenylalanine backbone while installing the bulky biaryl system.

The Retrosynthetic Logic

The molecule is disconnected at the biaryl bond. The two key precursors are:

Synthesis Protocol (Standardized)

-

Base: Aqueous Na₂CO₃ or K₂CO₃ (2.0 equiv).

-

Solvent: DME/Water or Toluene/Ethanol/Water (degassed).

-

Temperature: 80–90°C (Reflux).

Critical Control Point: The reaction must be performed under strict inert atmosphere (Argon/Nitrogen) to prevent homocoupling of the boronic acid or oxidation of the phosphine ligands.

Workflow Diagram

The following diagram illustrates the convergent synthesis and the critical purification steps required to isolate the pure enantiomer.

Caption: Convergent synthesis via Palladium-catalyzed cross-coupling. The chiral center is preserved throughout the reaction.[2]

Part 3: Physicochemical Properties[1]

Understanding the physical behavior of this amino acid is essential for handling and formulation.

| Property | Description | Implication for Research |

| Solubility | Soluble in DMF, DMSO, DCM, Methanol.[1][2] Insoluble in Water. | Must be dissolved in organic solvent (e.g., DMF) before adding to aqueous buffers or SPPS reaction vessels. |

| Steric Hindrance | High. The 2-ethyl group creates a "torsional barrier."[1] | The biaryl axis is chiral (atropisomerism), though the barrier to rotation is likely <20 kcal/mol, meaning it rotates freely at room temp but locks upon protein binding. |

| Acid Stability | Labile. The Boc group is removed by TFA (Trifluoroacetic acid) or HCl/Dioxane. | Compatible with Boc-SPPS or solution-phase synthesis.[1][2] Can be used as a starting material to convert to Fmoc-analog if needed.[1][2] |

| Lipophilicity | High LogP (~4.5 - 5.0).[1][2] | Increases the membrane permeability and plasma protein binding of the resulting peptide. |

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating this bulky amino acid into a peptide chain presents specific challenges, primarily due to the steric bulk of the biaryl system which slows down coupling kinetics.

Coupling Protocol (Recommended)

Standard carbodiimide coupling (DIC/HOBt) is often insufficient.[1]

-

Activator: Use HATU or PyAOP with DIEA (Diisopropylethylamine).

-

Stoichiometry: 3.0 equivalents of Amino Acid : 2.9 equiv HATU : 6.0 equiv DIEA.

-

Reaction Time: Double coupling (2 x 45 min) or microwave-assisted coupling (75°C for 5 min) is highly recommended to drive the reaction to completion.

Deprotection

-

Reagent: 50% TFA in DCM (v/v) with scavengers (e.g., TIS/Water) if sensitive side chains (Trp, Met) are present.

-

Time: 30 minutes at Room Temperature.

-

Note: The biaryl ether (methoxy group) is generally stable to TFA, but avoid strong Lewis acids (e.g., BBr₃) which would cleave the methyl ether.

Decision Tree for Peptide Assembly

The following logic ensures high yield when inserting this difficult residue.

Caption: Optimization logic for coupling sterically hindered biaryl amino acids in SPPS.

Part 5: Quality Control & Characterization[1]

To ensure scientific integrity, the following analytical criteria must be met before using this compound in biological assays.

-

Chiral Purity (Enantiomeric Excess):

-

NMR Validation:

-

¹H NMR (DMSO-d₆): Look for the characteristic Boc singlet (~1.4 ppm, 9H), the methoxy singlet (~3.8 ppm, 3H), and the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm).

-

Aromatic Region: The biaryl protons will appear as complex multiplets in the 6.8–7.5 ppm range due to the non-equivalence induced by the chiral center and the axis of chirality.[2]

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Barlos, K., et al. (1991). Preparation of protected peptide fragments using trityl resins. International Journal of Peptide and Protein Research, 37(6), 513-520.[2] Link[1]

-

Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU and other uronium salts in the coupling of N-methyl and hindered amino acids. Methods in Enzymology, 289, 104-126.[2] Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1] Link[1]

Sources

Molecular weight and formula of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the non-canonical amino acid derivative, Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine. As a sterically complex and electronically modified building block, this compound holds significant potential for advanced peptide synthesis and the development of novel therapeutics. This document details its fundamental physicochemical properties, outlines logical synthetic and analytical strategies, and discusses its application in modern drug discovery. The protocols and insights provided herein are curated for researchers, medicinal chemists, and professionals in the field of drug development, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction and Scientific Context

The strategic incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern medicinal chemistry. These unique building blocks are instrumental in overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The title compound, Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine, is a sophisticated example of such a building block.

Its structure is characterized by three key features:

-

The L-phenylalanine scaffold: A fundamental aromatic amino acid.

-

The N-terminal Boc protecting group: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group essential for preventing unwanted side reactions during peptide synthesis.[1][2]

-

A complex biaryl side chain: The substitution at the 4-position of the phenyl ring with a 4-methoxy-2-ethylphenyl moiety introduces significant steric bulk and alters the electronic properties of the side chain. This modification can be leveraged to modulate protein-protein interactions, enhance binding affinity, and improve pharmacokinetic profiles.

This guide will elucidate the core characteristics of this compound, providing the necessary technical information for its effective utilization in research and development.

Physicochemical and Structural Properties

The precise molecular formula and weight are critical for accurate experimental design, particularly in quantitative analyses such as mass spectrometry and reaction stoichiometry calculations. As this is a highly specialized derivative, these properties have been calculated based on its constituent chemical structure.

| Property | Value |

| Molecular Formula | C₂₃H₂₉NO₅ |

| Molecular Weight | 399.49 g/mol |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(4'methoxy-2'-ethyl-[1,1'-biphenyl]-4-yl)propanoic acid |

The structure introduces both hydrophobic (biaryl, ethyl group) and polar (methoxy, carboxylic acid, carbamate) functionalities, suggesting a moderate degree of amphiphilicity.

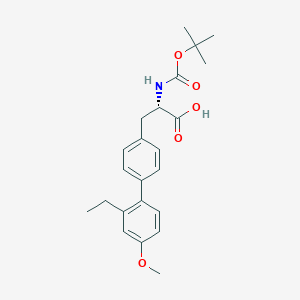

Structural Diagram

The following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine.

Synthesis and Purification Workflow

The synthesis of this complex amino acid would logically proceed via a two-stage process: formation of the biaryl structure followed by N-terminal protection.

Stage 1: Biaryl Side Chain Synthesis (Suzuki Coupling)

A robust and highly reliable method for forming the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction.

-

Starting Materials: Commercially available 4-borono-L-phenylalanine and a suitable aryl halide, such as 1-bromo-4-methoxy-2-ethylbenzene.

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) are essential for the catalytic cycle.

-

Rationale: The Suzuki coupling is well-tolerated by a wide range of functional groups, including the amino and carboxylic acid moieties of the phenylalanine, minimizing the need for additional protection steps at this stage. The reaction conditions are generally mild, preserving the chirality of the alpha-carbon.

Stage 2: N-terminal Boc Protection

Once the biaryl amino acid is synthesized and purified, the α-amino group is protected with the Boc group.

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for this transformation.[3]

-

Reaction Conditions: The reaction is typically performed in a mixed solvent system (e.g., dioxane/water or THF/water) with a mild base like sodium bicarbonate or sodium hydroxide to facilitate the reaction and neutralize the acidic byproduct.

-

Causality: The Boc group is installed last to prevent interference with the palladium catalyst during the coupling reaction. This sequence ensures a more efficient and cleaner overall synthesis.

Purification Protocol

Purification is critical to ensure the high purity required for peptide synthesis. A multi-step approach is standard.

-

Extraction: Post-reaction, an aqueous workup with a suitable organic solvent (e.g., ethyl acetate) is used to remove the bulk of inorganic salts and water-soluble impurities.

-

Column Chromatography: Silica gel chromatography is the definitive method for separating the desired product from unreacted starting materials and non-polar byproducts. A gradient elution system, typically with hexane/ethyl acetate or dichloromethane/methanol, allows for fine separation.

-

Crystallization: If the purified product is a solid, crystallization from an appropriate solvent system can further enhance purity and provide a stable, easy-to-handle material.[4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where each analysis corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals would include the characteristic peaks for the Boc group (a singlet around 1.4 ppm), the aromatic protons (in the 6.8-7.5 ppm region, showing complex splitting patterns due to the biaryl system), and the α- and β-protons of the amino acid backbone.[5]

-

¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbons of the Boc and carboxylic acid groups.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the compound. The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 400.21. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the compound. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase gradient is standard. Purity is assessed by integrating the peak area of the product relative to any impurities. Chiral HPLC can also be employed to confirm the enantiomeric purity (L-configuration).

-

Workflow for Analytical Characterization

The following diagram outlines a typical workflow for the complete analytical validation of the synthesized compound.

Caption: A self-validating workflow for analytical characterization.

Detailed Experimental Protocol: Boc Deprotection

The removal of the Boc group is the first step in incorporating this amino acid into a peptide chain via solid-phase or liquid-phase synthesis.

Objective: To efficiently remove the N-terminal Boc protecting group to liberate the free amine for subsequent amide bond formation.

Materials:

-

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Nitrogen or Argon gas supply

-

Round bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolution: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of TFA: Add a solution of 20-50% TFA in DCM (v/v) dropwise to the stirred solution. A common choice is a 1:1 mixture of TFA and DCM.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% MeOH in DCM). The product spot should have a lower Rf value than the starting material due to the increased polarity of the free amine. The reaction is typically complete within 1-2 hours.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation). It is important to avoid excessive heating.

-

Precipitation and Washing: To the resulting oil or solid, add a sufficient amount of cold diethyl ether. The deprotected amino acid, now a TFA salt, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, washing thoroughly with additional cold diethyl ether to remove any organic-soluble impurities.

-

Drying: Dry the resulting white or off-white solid under high vacuum to yield the purified amino acid TFA salt, ready for the next coupling step.

Conclusion and Future Outlook

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine represents a powerful tool for the synthesis of complex and sterically demanding peptides. Its unique biaryl side chain offers chemists and drug developers a means to finely tune the pharmacological properties of peptide-based therapeutics. The methodologies for its synthesis, purification, and characterization, while requiring careful execution, are based on robust and well-established chemical principles. As the demand for more sophisticated peptide drugs continues to grow, the strategic use of such custom-designed, non-canonical amino acids will undoubtedly play a pivotal role in the future of medicine.

References

- Benchchem. A Comparative Spectroscopic Analysis of BOC-D-GLU-OH and Alternative Protected Glutamic Acid Derivatives.

- ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid.

- CymitQuimica. CAS 13734-34-4: N-Boc-L-phenyl alanine.

- Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18311.

- PrepChem.com. Synthesis of Boc-phenylalanine.

- Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

Sources

- 1. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility Profile of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine in Organic Solvents

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug discovery and development. It impacts everything from reaction kinetics and purification efficiency to the ultimate bioavailability of a drug product. This guide provides a comprehensive framework for determining the solubility profile of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine, a complex protected amino acid derivative. We present a detailed, field-proven methodology centered on the equilibrium shake-flask method, coupled with robust HPLC-based quantification. This document is designed not merely as a protocol, but as a technical guide explaining the causal relationships between solute structure, solvent properties, and experimental outcomes, thereby empowering researchers to generate high-quality, reliable, and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the synthesis of complex molecules like peptides and other targeted therapeutics, protected amino acids such as Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine serve as essential building blocks. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential additions in peptide synthesis.[1][2] However, the bulky and lipophilic nature of this protecting group, combined with the substituted phenyl ring, significantly influences the molecule's solubility.[3]

Understanding the solubility of this intermediate in a range of organic solvents is paramount for several reasons:

-

Process Chemistry: Optimizing reaction conditions, including concentration and solvent choice, to maximize yield and minimize side reactions.

-

Purification: Developing effective crystallization or chromatographic purification strategies.

-

Formulation: For intermediates that may be isolated and stored, understanding their solubility aids in handling and stability assessments.

This guide provides the scientific rationale and a validated experimental protocol to systematically characterize the solubility of this compound, adhering to principles that ensure data integrity and reproducibility, in line with Good Laboratory Practices (GLP).[4][5]

Scientific Principles: What Governs Solubility?

The solubility of a solute in a solvent is governed by the principle "like dissolves like".[6][7][8] This maxim is a simplified expression of the complex intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[8]

2.1. Analysis of the Solute: Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

To predict its solubility behavior, we must first dissect the molecule's structure:

-

Boc Group: The tert-butyl group is large, nonpolar, and sterically hindering. It contributes significantly to the molecule's lipophilicity.

-

Aromatic Rings: The two phenyl rings are hydrophobic and capable of π-π stacking interactions.

-

Ethyl & Methoxy Groups: These substituents on the phenyl ring further increase the nonpolar surface area.

-

Carboxylic Acid: The free carboxylic acid is a polar functional group, capable of acting as a hydrogen bond donor and acceptor.[9][10]

Overall, the molecule possesses a predominantly nonpolar character due to its significant hydrocarbon and aromatic content, but the single polar carboxylic acid group provides a site for interaction with polar solvents.

2.2. Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse set of organic solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities.[7]

| Solvent Class | Example Solvents | Key Characteristics & Rationale |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Possess large dipole moments but lack acidic protons.[7] They are effective at dissolving polarizable solutes and can accept hydrogen bonds. Expected to be good solvents due to their ability to interact with the entire molecule. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Capable of both donating and accepting hydrogen bonds.[7] They can interact strongly with the carboxylic acid group. Their alkyl chains offer some interaction with the nonpolar regions. |

| Nonpolar | Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Low dielectric constants and inability to form strong hydrogen bonds.[7] Expected to interact well with the nonpolar regions of the solute but may struggle to solvate the carboxylic acid group effectively. |

Experimental Design: The Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[11][12] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specified conditions. The protocol must be followed rigorously to ensure self-validation and trustworthiness of the results.[4][11]

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol

3.1. Materials and Reagents

-

Test Article: Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine (solid, purity >98%)

-

Solvents: HPLC-grade or equivalent purity solvents as selected.

-

Equipment: Analytical balance, calibrated pipettes, temperature-controlled orbital shaker, centrifuge, 2 mL glass vials with screw caps, 0.45 µm syringe filters (ensure filter material is compatible with the solvent), HPLC system with UV detector.[13]

3.2. Preparation of Calibration Standards

-

Primary Stock Solution: Accurately weigh approximately 10 mg of the test article into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with a suitable solvent in which the compound is highly soluble (e.g., DMSO or Acetonitrile). This creates a ~1 mg/mL stock.

-

Serial Dilutions: Perform a series of dilutions from the primary stock solution to create at least five calibration standards spanning the expected solubility range (e.g., 500, 250, 100, 50, 10 µg/mL).

-

HPLC Analysis: Inject each standard onto the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995.

3.3. Sample Preparation and Equilibration

-

Add an excess amount of the solid test article to a tared 2 mL glass vial. "Excess" means enough solid remains undissolved at equilibrium, which can be confirmed visually.[14] A starting point is ~10-20 mg.

-

Record the exact mass of the added solid.

-

Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM).[14]

-

Allow the samples to equilibrate for at least 24 hours.[14][15] For crystalline compounds, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[14]

3.4. Sample Processing and Analysis

-

After equilibration, remove the vials and allow any suspended particles to settle.

-

To separate the undissolved solid, either centrifuge the vials at high speed (>10,000 x g) for 10 minutes or filter the supernatant through a 0.45 µm solvent-compatible syringe filter.[13] This step is critical to avoid artificially high results from suspended solids.[14]

-

Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) and dilute it into a known volume of mobile phase to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC using the same method as the calibration standards.[16][17]

3.5. Calculation

-

Determine the concentration of the diluted sample (C_diluted) from the calibration curve using its measured peak area.

-

Calculate the concentration in the original saturated supernatant (C_saturated) using the dilution factor: C_saturated (mg/mL) = C_diluted (mg/mL) × Dilution Factor

-

This C_saturated value is the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Expected Outcomes

The quantitative data should be summarized in a clear, structured table. The relationship between solvent properties and the measured solubility can then be analyzed to understand the underlying physicochemical drivers.

Data Summary Table (Hypothetical Data)

| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Solubility (mmol/L) |

| Toluene | Nonpolar | 2.4 | 2.4 | Low | Low |

| Dichloromethane | Nonpolar | 3.1 | 9.1 | Moderate | Moderate |

| Tetrahydrofuran | Polar Aprotic | 4.0 | 7.5 | High | High |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Moderate-High | Moderate-High |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High | High |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Moderate-Low | Moderate-Low |

| Ethanol | Polar Protic | 4.3 | 24.5 | Moderate | Moderate |

| Methanol | Polar Protic | 5.1 | 32.7 | Moderate-High | Moderate-High |

| Dimethylformamide | Polar Aprotic | 6.4 | 36.7 | Very High | Very High |

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | 46.7 | Very High | Very High |

| ¹Values are approximate and sourced from standard chemical literature. |

Mechanistic Interpretation

The solubility of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine is a balance between solvating its large nonpolar structure and its single polar carboxylic acid group.

Caption: Factors influencing the solubility of the target compound.

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents have high polarity, allowing them to effectively solvate the entire molecule through dipole-dipole interactions.[18] Their ability to accept hydrogen bonds stabilizes the carboxylic acid proton, leading to very favorable solute-solvent interactions.

-

Moderate to High Solubility in Other Polar Solvents (ACN, Alcohols): Methanol and acetonitrile are effective due to their high polarity. However, the smaller alcohols (methanol, ethanol) may show slightly lower solubility than DMSO because their smaller alkyl chains are less effective at solvating the large nonpolar regions of the solute.

-

Lower Solubility in Nonpolar Solvents (Toluene): While toluene can interact favorably with the aromatic rings, it cannot effectively solvate the polar carboxylic acid group. The energy penalty for breaking the strong hydrogen bonds between solute molecules in the solid state is not sufficiently overcome, resulting in poor solubility.

Conclusion

Determining the solubility profile of a key intermediate like Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine is a foundational step in robust process development and drug discovery. By employing the systematic and rigorous shake-flask method detailed here, researchers can generate reliable, high-quality data. More importantly, by understanding the interplay between the solute's structural features and the solvent's physicochemical properties, scientists can make informed decisions, accelerating the development timeline and ensuring the overall quality of the final product. This guide provides both the practical "how" and the critical "why," embodying the principles of a self-validating and scientifically sound experimental design.

References

-

European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link][19]

-

LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link][8]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link][11]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link][14]

-

Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link][12]

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link][18]

-

U.S. Environmental Protection Agency. (2016). Policy: Good Laboratory Practices Advisories. Retrieved from [Link][20]

-

Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link][13]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link][4]

-

Shah, I., et al. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International. Retrieved from [Link][5]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link][1]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link][9][10]

-

Drawell. Understanding HPLC Analysis Method: Key Principles and Applications. Retrieved from [Link][16]

-

Organic Syntheses. N-Boc-L-Phenylalanine. Retrieved from [Link][2]

-

LibreTexts Chemistry. (2023). High Performance Liquid Chromatography. Retrieved from [Link][17]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. quora.com [quora.com]

- 15. enamine.net [enamine.net]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]

Thermodynamic Stability of Boc-Protected Biphenyl Phenylalanine Analogs: From Conformational Lock-in to Drug Design

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the thermodynamic stability of tert-butoxycarbonyl (Boc)-protected biphenyl phenylalanine analogs, a class of molecules with increasing significance in drug discovery. We will dissect the foundational principles of conformational restriction, the influence of the Boc protecting group, and the advanced analytical techniques—both experimental and computational—required to characterize their stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of these non-canonical amino acids.

The Strategic Importance of Conformational Constraint

In the landscape of modern drug design, the ability to control molecular conformation is paramount. Biphenyl phenylalanine (Bip) analogs represent a powerful tool for introducing conformational rigidity into peptides and small molecules. This rigidity stems from a phenomenon known as atropisomerism , where rotation around the single bond connecting the two phenyl rings is sterically hindered.[1][2][3] If the energy barrier to this rotation is sufficiently high, stable, non-interconverting stereoisomers, known as atropisomers, can be isolated.[2][4]

The incorporation of these conformationally locked building blocks can pre-organize a ligand into its bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target.[5][6] The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, providing robust protection for the α-amino function during coupling reactions.[][8][9] Understanding the interplay between the bulky Boc group and the biphenyl scaffold is critical for predicting and controlling the thermodynamic stability of these valuable synthetic intermediates.

The Interplay of Forces Governing Stability

The thermodynamic stability of a Boc-protected biphenyl phenylalanine analog is not governed by a single factor but by a delicate balance of intramolecular forces and interactions with the surrounding environment.

The Boc Group: More Than Just a Protector

The Boc group is an acid-labile protecting group essential for stepwise peptide synthesis.[][10][11] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate and leads to the loss of a stable tert-butyl cation.[8][12] While its primary role is protection, its significant steric bulk also influences the local conformational preferences of the amino acid backbone. In the context of biphenyl phenylalanine, the Boc group can contribute to the overall steric crowding around the biphenyl pivot bond, potentially influencing the rotational energy barrier. Furthermore, the choice of protecting group can impact the solubility and aggregation propensity of peptide chains during synthesis.[][14][15]

Atropisomerism: The Heart of Conformational Stability

The defining characteristic of biphenyl phenylalanine analogs is the potential for axial chirality. For atropisomerism to occur, two conditions must be met: rotation around the central C-C bond must be restricted, and each ring must have different substituents at its ortho positions relative to the bond axis.[2][16]

The stability of these atropisomers is quantified by the Gibbs free energy of activation (ΔG‡) for rotation. A barrier of approximately 20-22 kcal/mol is generally considered the minimum required to allow for the isolation of stable atropisomers at room temperature.[17]

Caption: Logical flow of how steric hindrance leads to stable atropisomers.

The Role of Non-Covalent Interactions

The precise rotational barrier is dictated by a complex web of non-covalent interactions.[18] While steric repulsion between ortho-substituents is the primary contributor to the rotational barrier, other, more subtle forces are also at play:

-

Van der Waals Forces: Attractive dispersion forces can stabilize certain twisted conformations.[19]

-

π-π Interactions: Stacking of the phenyl rings can provide additional stabilization.

-

Intramolecular Hydrogen Bonding: The presence of suitable functional groups can lead to hydrogen bonds that lock the conformation.

Recent studies combining experimental X-ray diffraction and theoretical calculations have challenged the simple view of steric repulsion, showing that intramolecular H---H and C-H---π contacts can be stabilizing forces in the biphenyl crystal structure.[20][21]

Experimental Protocols for Assessing Thermodynamic Stability

Quantifying the thermodynamic stability, particularly the rotational barrier of atropisomers, requires specialized analytical techniques. The choice of method depends on the rate of interconversion.

| Technique | Principle | Advantages | Disadvantages |

| Dynamic HPLC (DHPLC) | Separation of enantiomers on a chiral stationary phase at various temperatures to measure racemization kinetics.[22][23] | Highly accurate for a wide range of energy barriers; relatively common equipment. | Requires a suitable chiral column and method; can be time-consuming. |

| Dynamic NMR (DNMR) | Analysis of temperature-dependent changes in NMR signal lineshapes (coalescence) to determine rates of exchange.[17][22] | Provides direct kinetic data without physical separation; excellent for faster exchange processes. | Less accurate for very high barriers (>25 kcal/mol); requires specialized software for lineshape analysis. |

| Calorimetry (ITC/DSC) | Measures heat changes associated with binding (ITC) or thermal unfolding (DSC) to determine overall thermodynamic parameters (ΔG, ΔH, ΔS).[24][25] | Provides a complete thermodynamic profile of molecular interactions or stability.[24] | Indirectly measures atropisomeric stability; more suited for overall protein or complex stability. |

Detailed Protocol: Determining Rotational Barrier via Dynamic HPLC

This protocol outlines a self-validating system for measuring the racemization kinetics of a Boc-protected biphenyl phenylalanine analog.

Objective: To determine the Gibbs free energy of activation (ΔG‡) for the interconversion of two atropisomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a variable temperature column compartment and a UV detector.

-

Chiral stationary phase column capable of resolving the atropisomers.

Procedure:

-

Method Development:

-

Develop an isocratic chiral HPLC method at a low temperature (e.g., 5-10 °C) to achieve baseline separation of the two atropisomers. This low temperature is critical to minimize on-column racemization during the initial analysis.[23]

-

-

Peak Identification & Isolation (Optional but Recommended):

-

If possible, perform a semi-preparative separation to isolate a pure sample of one of the atropisomers. This confirms peak identity and provides a starting point of high enantiomeric excess (e.e.).

-

-

Kinetic Runs:

-

Dissolve the enantioenriched (or racemic) sample in a suitable, inert solvent.

-

Incubate the solution at a series of precise, elevated temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for defined time intervals.

-

At each time point, withdraw an aliquot and immediately quench the racemization process by cooling it in an ice bath.

-

Analyze the aliquot using the cold chiral HPLC method developed in Step 1 to determine the ratio of the two atropisomers.

-

-

Data Analysis:

-

For each temperature, plot the natural log of the enantiomeric excess (ln(e.e.)) versus time. The slope of this line is equal to -k, where k is the rate constant for racemization at that temperature.

-

Use the Eyring equation to plot ln(k/T) versus 1/T.

-

Eyring Equation: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

-

-

The slope of the Eyring plot is -ΔH‡/R, and the intercept is ln(kB/h) + ΔS‡/R, allowing for the calculation of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

-

-

Calculate ΔG‡:

-

Calculate the free energy of activation at a standard temperature (e.g., 298 K) using the equation: ΔG‡ = ΔH‡ - TΔS‡ .

-

Caption: Step-by-step workflow for determining rotational barriers via DHPLC.

Computational Chemistry: An Indispensable Predictive Tool

Alongside experimental validation, computational methods provide profound insights into the conformational landscape and thermodynamic stability of these molecules.[26]

Exploring Conformational Space with Molecular Dynamics (MD)

MD simulations are powerful tools for modeling the dynamic behavior of molecules over time.[27][28] By simulating the molecule in a virtual solvent box under physiological conditions, researchers can:

-

Identify low-energy, stable conformations.

-

Observe transitions between different conformational states.

-

Characterize the flexibility of different parts of the molecule.

Enhanced sampling techniques like Replica-Exchange Molecular Dynamics (REMD) and Metadynamics are particularly useful for overcoming high energy barriers and efficiently mapping the entire free energy landscape, providing a quantitative measure of rotational barriers.[27][29]

Caption: A typical workflow for a molecular dynamics simulation study.

Implications for Drug Development and Synthesis

The thermodynamic stability of Boc-protected biphenyl phenylalanine analogs has direct and significant consequences for drug discovery.

-

Rational Design: A high rotational barrier locks the pharmacophore in a specific orientation, which can be designed to maximize interactions with a target receptor, thereby improving potency and selectivity.

-

Synthesis and Purification: If the rotational barrier is low, the compound may exist as an equilibrating mixture of atropisomers, complicating purification and characterization.[17] In such cases, strategies to increase the barrier (e.g., adding larger ortho-substituents) may be necessary.

-

Pharmacokinetics: The stability of the atropisomers in vivo is a critical consideration. Rapid racemization can lead to a different pharmacological profile, while stable atropisomers must be treated as distinct chemical entities.

-

Regulatory Scrutiny: Regulatory agencies require thorough characterization of all stereoisomers in a drug product. For atropisomeric drugs, this includes demonstrating the stability of the desired isomer under storage and physiological conditions.[23]

Conclusion

The thermodynamic stability of Boc-protected biphenyl phenylalanine analogs is a multifaceted property rooted in the principles of atropisomerism and non-covalent interactions. A comprehensive understanding, achieved through a synergistic combination of experimental techniques like dynamic chromatography and powerful computational simulations, is essential for their effective use. By mastering the analysis and control of this axial chirality, researchers can unlock the full potential of these constrained scaffolds to design next-generation therapeutics with superior efficacy and specificity.

References

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide. (2025). BenchChem.

- Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. (n.d.). Accessed via Vertex AI Search.

- Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61–71.

- Interrogating the configurational stability of atropisomers. (n.d.).

- The Knowles Group. (2018).

- An, H., et al. (2015).

- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025).

- Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed.

- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.

- Landeros-Rivera, B., et al. (2021).

- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline.

- Protecting Groups for Amines: Carbam

- Wadsö, I., & T. (2012). Thermodynamic Studies for Drug Design and Screening. PMC.

- Atropisomers: Synthesis, Analysis, and Applications. (2023). Accounts of Chemical Research, 56(4), 235-237.

- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.

- Li, Y., et al. (2025). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism.

- Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. (n.d.).

- A Brief Introduction to

- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH.

- Non‐Covalent Interactions in the Biphenyl Crystal: Is the Planar Conformer a Transition State?. (n.d.).

- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd..

- (92b) Boc Deprotections: Simple Reactions, Complex Processes. (2025). AIChE Proceedings.

- Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modific

- Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (n.d.).

- Boc Deprotection Mechanism. (2022). YouTube.

- Biphenyl derivatives &

- Mastering Protecting Groups in Peptide Synthesis. (2022). SBS Genetech.

- Enhance Peptide Manufacturing Using Backbone N Protecting Groups. (2026). YouTube.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Conformations of Biphenyls. (2023). Chemistry LibreTexts.

- Thermodynamic Studies for Drug Design and Screening. (2025).

- Rzepa, H. (n.d.). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog.

- Non-covalent interaction. (n.d.). Wikipedia.

- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025). Polypeptide.

- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L

- [Spoiler] AAMC FL3 C/P #9. (2018). Reddit.

- Drug stability testing 101. (n.d.). Thermo Fisher Scientific.

- A Thermodynamic Approach to the Affinity Optimization of Drug Candid

- Is the protecting group boc of the amino group stable at 37°C?. (2024).

- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.

- Stereochemistry of Biphenyls. (2018). YouTube.

- Shao, X., et al. (2007). Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling. PubMed.

- Understanding non-covalent interactions in larger molecular complexes

- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry.

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 3. A Brief Introduction to Atropisomerism [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. polypeptide.com [polypeptide.com]

- 16. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 17. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 18. Non-covalent interaction - Wikipedia [en.wikipedia.org]

- 19. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 20. Non-Covalent Interactions in the Biphenyl Crystal: Is the Planar Conformer a Transition State? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. epochjournals.com [epochjournals.com]

- 27. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 28. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Role of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine in peptidomimetic design

An In-depth Technical Guide to the Role of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine in Peptidomimetic Design

Authored by a Senior Application Scientist

Foreword: The Imperative for Advanced Peptidomimetics

In the landscape of modern therapeutics, peptides represent a class of molecules with exquisite biological specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these hurdles.[3][4] The rational design of peptidomimetics hinges on the incorporation of non-canonical amino acids, which can enforce specific conformations, enhance binding affinity, and confer resistance to enzymatic degradation.[3][5] This guide provides an in-depth exploration of a novel, strategically functionalized amino acid, Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine, and its pivotal role in the design of next-generation peptide-based therapeutics.

Part 1: Deconstructing Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine: A Multifunctional Building Block

The unique structural attributes of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine make it a powerful tool for medicinal chemists. Each functional group has been deliberately chosen to impart specific, desirable properties to the resulting peptidomimetic.

The L-Phenylalanine Scaffold

The core structure is based on L-phenylalanine, a natural aromatic amino acid. Its phenyl ring provides a foundation for introducing various substitutions that can modulate the molecule's properties. The hydrophobic nature of the benzyl side chain is often crucial for interactions with hydrophobic binding pockets in biological targets.[6][]

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in peptide synthesis.[8][9] Its key advantage lies in its stability under a wide range of conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA).[10] This allows for the stepwise and controlled elongation of peptide chains during solid-phase peptide synthesis (SPPS).

The 4-Methoxy Substitution: Modulating Electronic and Binding Properties

The methoxy group at the 4-position of the phenyl ring is an electron-donating group. This can influence the electronic properties of the aromatic ring, potentially enhancing cation-π interactions with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor.

The 2-Ethyl Substitution: Inducing Conformational Rigidity

The ethyl group at the 2-position introduces significant steric bulk in proximity to the peptide backbone. This steric hindrance restricts the rotational freedom around the chi (χ) angles of the amino acid side chain. By constraining the side chain's conformation, the overall peptide structure becomes more pre-organized and rigid. This can lead to a higher binding affinity for the target receptor by reducing the entropic penalty upon binding.

The interplay of these functional groups results in a highly versatile building block for creating peptidomimetics with enhanced pharmacological profiles.

Part 2: Strategic Incorporation into Peptidomimetics: A Workflow

The integration of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine into a peptide sequence is a systematic process that leverages standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support, such as a Rink Amide or Wang resin, depending on the desired C-terminal functionality. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's terminal amino group by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with an acetylating agent like acetic anhydride.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. For the incorporation of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine, it will be introduced as the final amino acid in the chain.

-

Boc Deprotection: After the final coupling step, remove the Boc protecting group from the N-terminus of the peptide by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA, triisopropylsilane (TIS), and water.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Workflow Diagram

Caption: Solid-Phase Peptide Synthesis Workflow.

Part 3: Conformational Analysis and Biophysical Characterization

The introduction of a sterically hindered amino acid like Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine is expected to have a significant impact on the peptide's conformation.[11] A thorough biophysical characterization is essential to understand these structural changes and their implications for biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR techniques, such as NOESY and ROESY, can provide through-space proton-proton distance restraints. These restraints are invaluable for determining the three-dimensional structure of the peptidomimetic in solution.[12] By comparing the NMR spectra of the modified peptide with its natural counterpart, one can precisely delineate the conformational changes induced by the unnatural amino acid.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides. Changes in the CD spectrum upon incorporation of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine can indicate shifts in the equilibrium between different secondary structural elements, such as α-helices, β-sheets, and random coils.

Data Summary: Expected Impact on Peptide Properties

| Property | Natural Peptide | Peptidomimetic with Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine | Rationale for Improvement |

| Metabolic Stability | Low | High | The unnatural side chain is not recognized by proteases, preventing enzymatic degradation. |

| Receptor Binding Affinity | Moderate | High | Pre-organization of the conformation reduces the entropic penalty of binding. |

| Bioavailability | Low | Moderate to High | Increased stability and potentially altered solubility can improve absorption and circulation time. |

| Structural Flexibility | High | Low | The sterically demanding 2-ethyl group restricts side-chain and backbone rotation. |

Part 4: Application in Drug Discovery: A Hypothetical Case Study

To illustrate the practical utility of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine, consider the design of a peptidomimetic inhibitor targeting a hypothetical protease with a well-defined S1 binding pocket that accommodates a phenylalanine residue.

Design Strategy

The native peptide substrate has a phenylalanine at the P1 position. To create a more potent and stable inhibitor, this phenylalanine is replaced with Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine.

Hypothesized Binding Mode

Caption: Hypothesized Binding Mode of the Peptidomimetic Inhibitor.

The 4-methoxy-2-ethylphenyl side chain is expected to fit snugly into the S1 pocket, with the ethyl group providing a conformational lock. The methoxy group may form a hydrogen bond with a donor in the pocket, further enhancing binding affinity. The resistance of the unnatural amino acid to proteolytic cleavage would render it a highly effective inhibitor.

Conclusion and Future Perspectives

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine represents a sophisticated and powerful building block for the design of advanced peptidomimetics. Its unique combination of a Boc-protecting group for seamless integration into SPPS workflows, a 4-methoxy group for electronic modulation, and a 2-ethyl group for conformational constraint offers a compelling solution to the challenges of peptide drug development. Future research in this area will likely focus on the synthesis of a wider array of such multi-functionalized unnatural amino acids, further expanding the toolbox for medicinal chemists to create novel and highly effective peptide-based therapeutics.

References

-

Schneider, S., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(23), 6565-6569. [Link]

-

Lenci, E., & Trabocchi, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4734. [Link]

-

Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296. [Link]

-

Mishra, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. Chemical Society Reviews, 50(23), 13036-13085. [Link]

-

Karle, I. L., & Balaram, P. (1997). Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. Biopolymers, 41(1), 97-105. [Link]

-

Pal, S., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, e23649. [Link]

-

Pan, P. S., & McAlpine, S. R. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of organic chemistry, 65(18), 5590-5599. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6520. [Link]

-

Inomata, Y., et al. (1993). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers, 33(9), 1357-1364. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. [Link]

-

Sforca, M. L., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International journal of molecular sciences, 21(18), 6886. [Link]

-

San Diego State University. Conformational Analysis. [Link]

-

Aapptec. Boc-Phe(4-NH2)-OH. [Link]

-

Martins, P. M., et al. (2022). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Nanomaterials, 12(15), 2538. [Link]

-

PubChem. Boc-L-phenylalanine methyl ester. [Link]

-

MBX Biosciences. Our Science. [Link]

-

Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339-5356. [Link]

Sources

- 1. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]

- 2. mbxbio.com [mbxbio.com]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 6. mdpi.org [mdpi.org]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. csrc.sdsu.edu [csrc.sdsu.edu]

A Technical Guide to the Conformational Analysis of Peptides Incorporating Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

Introduction: The Critical Role of Conformation in Peptide-Based Drug Discovery

In the realm of modern therapeutics, peptides represent a rapidly expanding class of drugs, prized for their high specificity and potency. The biological activity of a peptide is inextricably linked to its three-dimensional structure, or conformation. This guide provides an in-depth technical framework for elucidating the conformational landscape of peptides, with a particular focus on those incorporating the novel, non-natural amino acid, Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine. The introduction of such a sterically demanding and electronically distinct residue is a deliberate strategy to impose specific conformational constraints, thereby influencing the peptide's secondary structure and, consequently, its interaction with biological targets. Understanding these structural nuances is paramount for rational drug design and development.

The bulky 4-(4-methoxy-2-ethylphenyl) side chain is anticipated to significantly restrict the rotational freedom around the peptide backbone, potentially inducing unique turn or helical structures.[1][2][3] Furthermore, the N-terminal tert-butyloxycarbonyl (Boc) protecting group, while primarily installed for synthetic purposes, can also exert a notable influence on the local conformation of the N-terminal residue.[4][5] This guide will navigate the multifaceted approach required to characterize these structural features, integrating spectroscopic, crystallographic, and computational methodologies.

I. Spectroscopic Approaches to Unraveling Peptide Conformation in Solution

The solution-state conformation of a peptide is often more biologically relevant than its solid-state structure, as it more closely mimics the physiological environment. A suite of spectroscopic techniques provides invaluable insights into the dynamic and folded states of peptides in solution.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure in Solution

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[6][7] It provides atom-level information on bond connectivities, through-space proximities of atoms, and dihedral angle constraints.

| Experiment | Information Yielded | Rationale for Peptides with Bulky Residues |

| 1D ¹H NMR | Initial assessment of sample purity and folding. | The bulky aromatic side chain of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine will likely induce significant chemical shift dispersion, which is a good indicator of a well-folded structure. |

| 2D TOCSY (Total Correlation Spectroscopy) | Identifies protons within the same amino acid residue (spin systems).[8] | Essential for the sequential assignment of all proton resonances, which is the first step in any detailed structural analysis. |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (< 5-6 Å), irrespective of their position in the sequence.[8][9] | This is the primary source of distance restraints used for 3D structure calculation. The conformationally restricted nature of the novel amino acid is expected to give rise to a unique set of NOEs. |

| 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but more effective for molecules in the intermediate tumbling regime. | Useful for peptides of a size where the NOE signal might be close to zero. |

| ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbon atoms. | Aids in resolving resonance overlap in crowded ¹H spectra and provides chemical shifts of carbon atoms, which are also sensitive to conformation. |

| ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) | Correlates amide protons with their directly attached nitrogen atoms. | Each peak corresponds to a single amino acid residue (except proline), providing a "fingerprint" of the peptide's folded state. Changes in these peaks upon ligand binding or environmental changes are highly informative. |

-

Sample Preparation:

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, deuterated methanol, or a buffer containing a small percentage of D₂O) to a final concentration of 0.5-5 mM.[7]

-

Ensure the pH of the solution is carefully adjusted, as amide proton exchange rates are pH-dependent.

-

Filter the sample to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire a suite of 2D NMR spectra (TOCSY, NOESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer (≥ 600 MHz is recommended for peptides).

-

Optimize acquisition parameters (e.g., mixing times for TOCSY and NOESY) based on the size and expected dynamics of the peptide.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential resonance assignment to identify all proton, carbon, and nitrogen signals.[8]

-

Identify and integrate NOE cross-peaks to generate a list of interproton distance restraints.

-

Measure coupling constants (e.g., ³J(HNHα)) to derive dihedral angle restraints.

-

-

Structure Calculation:

-

Use the experimental restraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of structures that satisfy the experimental data.

-

Validate the quality of the final structures using metrics such as Ramachandran plots and RMSD.[8]

-

B. Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure

Circular Dichroism (CD) spectroscopy is a fast and sensitive technique for assessing the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[10][11][12] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[13][14]

The incorporation of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine is likely to induce a distinct secondary structure. CD spectroscopy can provide the initial evidence for the nature of this induced conformation.

| Secondary Structure | Wavelengths of Key Features (nm) |

| α-helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.[11] |

| β-sheet | Negative band at ~215-220 nm, positive band at ~195-200 nm.[11] |

| Random Coil | Strong negative band around 195-200 nm.[10] |

| β-turn | Varies depending on the type of turn, but can show a weak negative band around 220-230 nm and a positive band around 205 nm. |

-

Sample Preparation:

-

Prepare a stock solution of the peptide in an appropriate buffer (e.g., phosphate buffer). The buffer should be transparent in the far-UV region (190-250 nm).[10]

-

Determine the accurate concentration of the peptide solution.

-

Prepare a series of dilutions to find an optimal concentration that gives a signal within the linear range of the instrument (typically 0.1-1.0 mg/mL).[10]

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Acquire a spectrum of the buffer alone to serve as a baseline.

-

Acquire the spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

-

Analyze the resulting spectrum to estimate the secondary structure content using deconvolution algorithms.

-

II. X-ray Crystallography: The Definitive View of Solid-State Conformation

While NMR provides information about the solution-state structure, X-ray crystallography offers an unparalleled, high-resolution view of the peptide's conformation in a crystalline lattice.[15] This technique is particularly valuable for visualizing precise side-chain orientations and intermolecular interactions. For a peptide containing a novel, bulky amino acid, a crystal structure can provide definitive evidence of the conformationally constrained state.

Caption: Workflow for Peptide X-ray Crystallography.

The presence of the Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine residue introduces a significant hydrophobic surface. This can be both a challenge and an opportunity for crystallization.

-

Challenges: The hydrophobicity might promote aggregation, hindering the formation of well-ordered crystals. The conformational rigidity might limit the packing arrangements available for crystal lattice formation.

-

Opportunities: The defined shape and potential for specific intermolecular interactions (e.g., pi-stacking of the aromatic rings) could favor the formation of stable crystal contacts.

The crystallization screening process should therefore explore a wide range of conditions, including various precipitants, pH values, and additives that can modulate hydrophobic interactions.

III. Computational Modeling: In Silico Exploration of the Conformational Landscape

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for exploring the dynamic nature of peptides and complementing experimental data.[16][17] MD simulations can provide insights into the conformational ensemble of a peptide in solution, the stability of different secondary structures, and the influence of solvent on its conformation.

For a peptide containing Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine, computational modeling can be used to:

-

Predict the preferred dihedral angles of the novel residue.

-

Simulate the conformational search to identify low-energy structures.

-

Assess the impact of the bulky side chain on the overall peptide backbone flexibility.

-

Generate structural models that can be refined against experimental NMR data.

Caption: Molecular Dynamics Simulation Workflow.

A crucial step in this workflow is the parameterization of the novel amino acid residue. Force field parameters for Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine are unlikely to be available in standard force fields. Therefore, quantum mechanical calculations will be necessary to derive accurate atomic charges, bond lengths, bond angles, and dihedral angle parameters for this residue before proceeding with the MD simulation.

IV. Integrated Structural Analysis: A Holistic Approach

The most comprehensive understanding of a peptide's conformation is achieved by integrating data from multiple techniques. For instance, an initial assessment of secondary structure by CD spectroscopy can guide the interpretation of NMR data. A high-resolution crystal structure can serve as an excellent starting point for MD simulations to explore conformational dynamics in solution. Conversely, NMR-derived distance restraints can be used to validate and refine computational models. This integrated approach provides a self-validating system for conformational analysis, leading to a more robust and reliable structural model.

Conclusion